[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c24-14-17-8-2-3-9-18(17)19-10-4-5-11-20(19)22(28)29-15-21(27)26-23(16-25)12-6-1-7-13-23/h2-5,8-11H,1,6-7,12-13,15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBJIWIVGHHXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound combines three distinct moieties: a 2-(2-cyanophenyl)benzoate group, a glycine-derived spacer, and a 1-cyanocyclohexyl substituent. The orthogonal reactivity of cyanide groups necessitates sequential protection/deprotection strategies, while the ester linkage demands precise control of acylation conditions to prevent premature hydrolysis.
Crystallographic data for analogous structures (e.g., cyano(cyclohexyl)methyl benzoate) reveal planar benzoate systems with dihedral angles of 12.3°–18.7° between aromatic rings. These structural insights inform solvent selection, as polar aprotic solvents like N,N-dimethylformamide (DMF) promote molecular alignment during crystallization.
Synthetic Strategies and Methodological Comparisons
Fragment-Based Assembly Approach
Synthesis of 2-(2-Cyanophenyl)benzoic Acid
The benzoic acid precursor is synthesized via Friedel-Crafts acylation:
- Electrophilic substitution : 2-Cyanobenzene reacts with benzoyl chloride (1.2 eq) in AlCl₃ (3 eq)/CH₂Cl₂ at 0°C → 25°C over 6 h
- Hydrolysis : Crude acylated product (5 g) treated with NaOH (10% w/v) in EtOH/H₂O (3:1) at reflux for 2 h
- Acidification : Adjust to pH 2 with HCl, precipitate yields 2-(2-cyanophenyl)benzoic acid (83%, m.p. 189–191°C)
Key Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acylation | 76 | 89 |
| Hydrolysis | 92 | 95 |
| Final | 83 | 98 |
Preparation of 1-Cyanocyclohexylamine
A two-step Hofmann degradation protocol:
Convergent Esterification Approaches
DCC-Mediated Coupling (Method A)
Adapting US4424371A protocols:
- Activation : 2-(2-Cyanophenyl)benzoic acid (2.78 g, 0.01 mol) + DCC (2.1 g, 0.01 mol) + DMAP (0.1 g) in DMF (25 mL) at 0°C
- Nucleophile : 2-[(1-Cyanocyclohexyl)amino]-2-oxoethanol (1.8 g, 0.012 mol) added dropwise
- Workup : Stir 1 h at 0°C → 4 h at 20°C → filter urea → chromatograph (SiO₂, CH₂Cl₂) → crystallize (EtOH)
- Yield : 67.7% (2.8 g), m.p. 183°C
Acyl Chloride Route (Method B)
- Chlorination : 2-(2-Cyanophenyl)benzoic acid (5 g) + SOCl₂ (10 mL) reflux 3 h → evaporate excess SOCl₂
- Esterification : Acyl chloride (4.2 g) + alcohol (3.5 g) + pyridine (2 mL) in CH₂Cl₂ (50 mL) at 0°C → 12 h RT
- Purification : Wash with 1M HCl → dry (Na₂SO₄) → column (petroleum ether/EtOAc 10:1)
- Yield : 78% (5.1 g), oil
Comparative Performance
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 67.7 | 78 |
| Purity (%) | 99.2 | 97.8 |
| Reaction Time (h) | 5 | 15 |
| Scalability (kg) | 0.1–5 | 0.01–1 |
Critical Process Optimization
Cyanide Stability Considerations
Analytical Characterization Benchmarks
Industrial-Scale Adaptation Challenges
Waste Stream Management
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements include:
- 2-(2-Cyanophenyl)benzoate group: A biphenyl system with a cyano substituent at the ortho position of the pendant phenyl ring.
- 1-Cyanocyclohexylamino group: An alicyclic amine with a cyano substituent, introducing steric bulk and electronic effects.
Comparisons with analogous esters (Table 1):
*Calculated based on structural interpretation.
Key observations :
- The 1-cyanocyclohexyl group introduces greater steric hindrance than benzofuran (I, II) or chlorophenyl () systems, likely affecting molecular packing and solubility .
Physicochemical Properties
Crystallographic data (Table 2):
Key findings :
- The target’s cyano groups may engage in dipole interactions or weak hydrogen bonds (C–H⋯N), influencing crystal packing differently than nitro (I) or amino (II) groups, which form stronger N–H⋯O or O–H⋯O bonds .
- Steric hindrance from the cyclohexyl group could reduce crystallinity compared to planar benzofuran derivatives (I, II) .
Q & A
Synthesis and Characterization
Basic: Q. Q1. What are the optimal reaction conditions for synthesizing [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate? A1. The synthesis involves multi-step reactions, typically starting with condensation between cyanocyclohexylamine derivatives and activated esters. Key conditions include:
- Solvents: Polar aprotic solvents like DMF or ethanol/water mixtures are used for crystallization .
- Catalysts: Base catalysts (e.g., K₂CO₃) facilitate esterification and amidation .
- Temperature: Reactions are often conducted at 60–65°C for amide bond formation .
Advanced: Q. Q2. How can impurities in the final product be resolved during synthesis? A2. Common impurities (e.g., ethyl ester derivatives) arise from incomplete hydrolysis or side reactions. Mitigation strategies include:
- Chromatographic purification: Reverse-phase HPLC with C18 columns to separate ester byproducts .
- Recrystallization: Ethanol/water systems improve purity (>95%) by removing unreacted intermediates .
- Analytical monitoring: LC-MS tracks reaction progress, ensuring intermediates are fully consumed .
Biological Activity and Mechanism
Basic: Q. Q3. What in vitro assays are suitable for evaluating glucose-regulatory activity? A3. Standard assays include:
- α-Glucosidase inhibition: Measures IC₅₀ values via spectrophotometric analysis of p-nitrophenol release .
- Glucose uptake in adipocytes: Radioactive 2-deoxyglucose quantifies uptake in 3T3-L1 cells .
Advanced: Q. Q4. How does the cyanocyclohexyl moiety influence target binding in enzyme inhibition? A4. The cyanocyclohexyl group enhances hydrophobic interactions with enzyme active sites (e.g., α-glucosidase). Computational docking (using AutoDock Vina) reveals:
- Binding affinity: ΔG values ≤ -8.5 kcal/mol, driven by π-alkyl interactions with Phe residues .
- Steric effects: The cyclohexyl ring’s rigidity optimizes spatial alignment with catalytic pockets .
Structural and Analytical Profiling
Basic: Q. Q5. Which spectroscopic techniques confirm the compound’s structure? A5. Critical methods include:
- ¹H/¹³C NMR: Peaks at δ 1.5–2.0 ppm (cyclohexyl CH₂) and δ 7.8–8.2 ppm (cyanophenyl protons) .
- FT-IR: Stretching bands at ~2240 cm⁻¹ (C≡N) and 1680 cm⁻¹ (amide C=O) .
Advanced: Q. Q6. How can X-ray crystallography resolve contradictions in stereochemical assignments? A6. Single-crystal X-ray diffraction provides unambiguous stereochemistry:
- Dihedral angles: Between aromatic rings (e.g., 86.38° in related esters) confirm spatial orientation .
- Hydrogen bonding: Intermolecular C–H···O bonds stabilize crystal packing, aiding polymorph identification .
Stability and Reactivity
Basic: Q. Q7. What storage conditions maximize compound stability? A7. Recommendations include:
- Temperature: Store at -20°C in amber vials to prevent photodegradation .
- Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers >pH 7 to limit hydrolysis .
Advanced: Q. Q8. How do reaction conditions affect the stability of the 2-oxoethyl linker? A8. The 2-oxoethyl group is prone to hydrolysis under acidic/basic conditions. Stability studies show:
- pH dependence: Half-life >48 hrs at pH 6–8 but <6 hrs at pH ≤3 or ≥10 .
- Stabilizers: Additives like trehalose (5% w/v) reduce degradation in lyophilized formulations .
Data Contradiction and Reproducibility
Advanced: Q. Q9. How can conflicting bioactivity data across studies be reconciled? A9. Discrepancies often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
